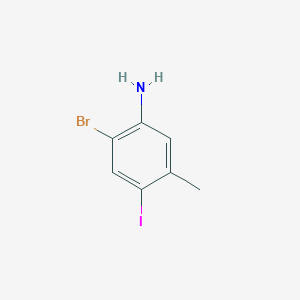

2-Bromo-4-iodo-5-methylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

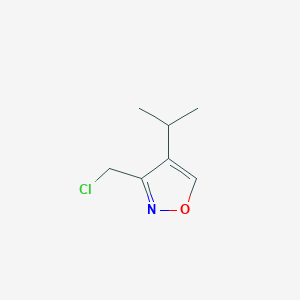

2-Bromo-4-iodo-5-methylaniline is a halogenated aniline derivative, notable for its unique combination of bromo, iodo, and methyl groups attached to an aniline backbone. This molecular structure grants it interesting reactivity and properties, making it a subject of study in organic synthesis, materials science, and potential applications in non-linear optical properties and electronics.

Synthesis Analysis

The synthesis of halogenated anilines, similar to this compound, often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, and can include steps like diazotization and Sandmeyer reactions. For instance, a related compound, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, was synthesized in excellent yield through Suzuki cross-coupling reactions, highlighting the efficiency of palladium catalysis in constructing complex halogenated structures (Rizwan et al., 2021).

Molecular Structure Analysis

Molecular structure analysis, including density functional theory (DFT) investigations, provides insights into the electronic and structural characteristics of halogenated anilines. DFT calculations help in understanding the frontier molecular orbitals (FMOs), molecular electrostatic potential (MESP), and reactivity descriptors, which are crucial for predicting the behavior of these molecules under various chemical conditions (Rizwan et al., 2021).

Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds

Compound Synthesis and Optimization:

- Bromo and iodo substitutions are often involved in the synthesis of biologically active compounds. For instance, 2-Fluoro-4-bromobiphenyl is a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic material, showcasing the role of bromo substitutions in pharmaceutical compound development (Qiu et al., 2009).

Molecular Studies and Structural Analysis

G-Quadruplex Structural Studies:

- Bromo substitutions have been used to modify the structure of G-quadruplexes, a form of nucleic acid structure. The incorporation of bromo-substituted analogs has helped in stabilizing certain structural forms, aiding in precise structural determinations by methods like circular dichroism and nuclear magnetic resonance (Sagi, 2014).

Environmental and Toxicological Studies

Environmental Impact and Toxicology:

- Brominated compounds like 2,4,6-Tribromophenol have been extensively studied for their environmental concentrations, toxicokinetics, and toxicodynamics. These studies are crucial in understanding the environmental impact and health risks associated with the use of brominated flame retardants (Koch & Sures, 2018).

Mecanismo De Acción

Mode of Action

For instance, they can undergo electrophilic substitution reactions, where the bromine, iodine, or methyl group can be replaced by other groups . This can lead to changes in the compound’s properties and its interactions with its targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-iodo-5-methylaniline . These factors could include temperature, pH, the presence of other compounds, and specific conditions within the biological or chemical environment.

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled . Proper safety measures should be taken while handling this compound .

Propiedades

IUPAC Name |

2-bromo-4-iodo-5-methylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrIN/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLFCVECFBCUAFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2481291.png)

![1-[(4-Fluorophenyl)methyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2481292.png)

![7-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2481294.png)

![5-[(1,3-Benzodioxol-5-ylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2481300.png)

![(Z)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2481303.png)

![Methyl 2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetate](/img/structure/B2481312.png)